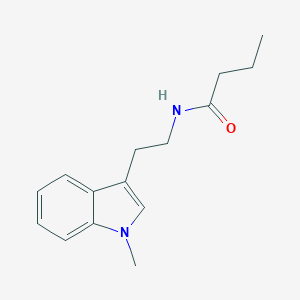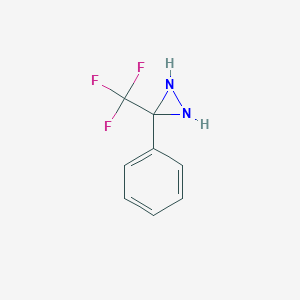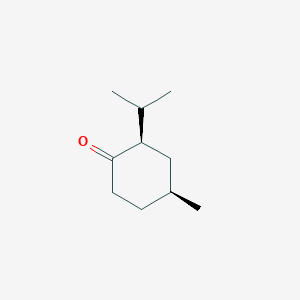
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one, commonly known as menthone, is a cyclic monoterpene ketone found in various essential oils. It has a pleasant minty aroma and is widely used in the food, pharmaceutical, and cosmetic industries. Menthone is known for its numerous biological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Wirkmechanismus
The exact mechanism of action of menthone is not fully understood. However, it has been suggested that menthone exerts its biological effects through various pathways, including inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) pathway, and activation of the peroxisome proliferator-activated receptor (PPAR) pathway.
Biochemische Und Physiologische Effekte
Menthone has been shown to possess various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Menthone also possesses analgesic activity by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, menthone has been found to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Menthone has several advantages and limitations when used in lab experiments. One of the advantages of menthone is its availability and low cost. It is also relatively easy to synthesize, making it an attractive compound for research. However, one of the limitations of menthone is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on menthone. One possible direction is the investigation of its potential use in the treatment of cancer. Menthone has been found to exhibit antitumor activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Another possible direction is the investigation of its potential use in the treatment of Alzheimer's disease. Menthone has been found to possess antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of menthone in humans, as most of the current research has been conducted in vitro or in animal models.
Conclusion:
In conclusion, menthone is a cyclic monoterpene ketone with numerous biological properties and potential therapeutic applications. It can be synthesized via various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has several advantages and limitations when used in lab experiments, and there are several future directions for research, including its potential use in the treatment of cancer and Alzheimer's disease.
Synthesemethoden
Menthone can be synthesized via various methods, including steam distillation of peppermint oil, catalytic hydrogenation of pulegone, and oxidation of menthol. The most commonly used method for the synthesis of menthone is the oxidation of menthol using oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
Menthone has been extensively studied for its biological properties and potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
150024-90-1 |
|---|---|
Produktname |
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(2R,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
GILWTRLAOHAXCK-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1CCC(=O)[C@H](C1)C(C)C |
SMILES |
CC1CCC(=O)C(C1)C(C)C |
Kanonische SMILES |
CC1CCC(=O)C(C1)C(C)C |
Synonyme |
Cyclohexanone, 4-methyl-2-(1-methylethyl)-, (2R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



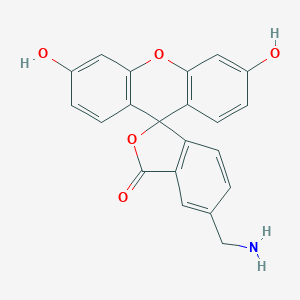
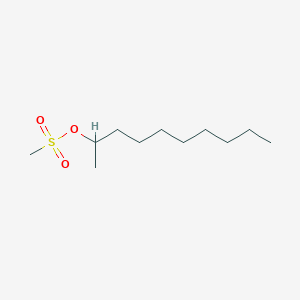
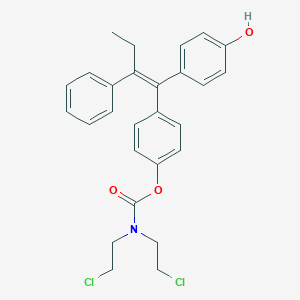
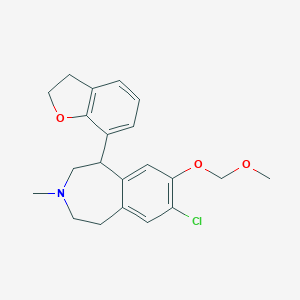
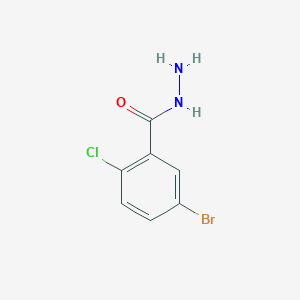
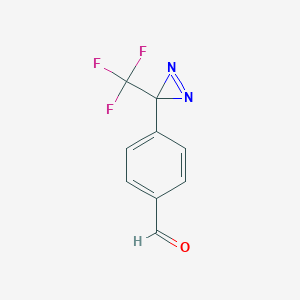
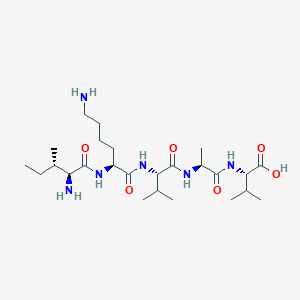
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
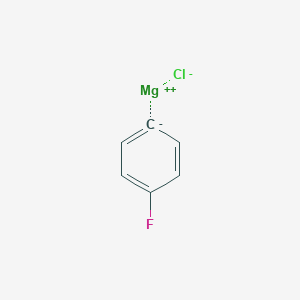
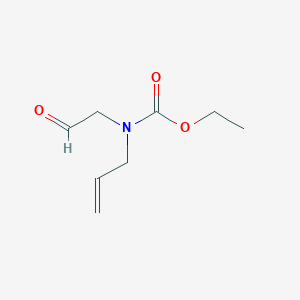
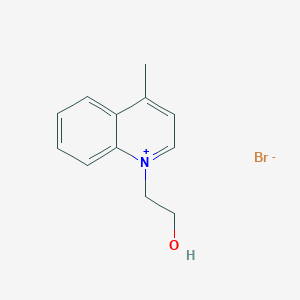
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
